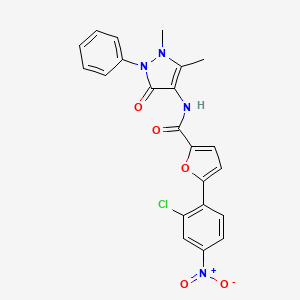![molecular formula C16H25ClN2O2 B6026349 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6026349.png)
1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride, also known as MPWB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride is not fully understood, but it is believed to act through multiple pathways. In neuroscience, this compound has been shown to activate the Nrf2/ARE signaling pathway, which leads to the upregulation of antioxidant enzymes and the inhibition of inflammatory cytokines. In oncology, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which regulates cell proliferation and survival. In cardiovascular diseases, this compound has been shown to activate the PI3K/Akt and ERK1/2 signaling pathways, which promote cell survival and reduce apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target organ and disease model. In neuroscience, this compound has been found to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance synaptic plasticity. In oncology, this compound has been shown to induce apoptosis and cell cycle arrest, inhibit angiogenesis and metastasis, and sensitize cancer cells to chemotherapy. In cardiovascular diseases, this compound has been shown to reduce myocardial infarction size, improve cardiac function, and enhance angiogenesis and neovascularization.
实验室实验的优点和局限性
1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride has several advantages for lab experiments, including its high purity and stability, low toxicity, and easy availability. However, there are also some limitations, such as its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. Moreover, the optimal dosage and administration route of this compound for different diseases and animal models have not been fully established, which may affect the reproducibility and comparability of the results.
未来方向
There are several future directions for 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride research, including:
1. Investigating the optimal dosage and administration route of this compound for different diseases and animal models.
2. Developing novel formulations of this compound with improved solubility, bioavailability, and pharmacokinetics.
3. Exploring the potential synergistic effects of this compound with other drugs or treatments in various diseases.
4. Elucidating the molecular mechanisms of this compound action in different cell types and disease models.
5. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and to develop it as a safe and effective drug for human use.
合成方法
1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride can be synthesized by reacting 1-(4-bromobut-2-en-1-yl)piperazine with 2-methoxyphenol in the presence of a base, followed by quaternization with methyl iodide and subsequent salt formation with hydrochloric acid. The final product is obtained as a white crystalline powder with a melting point of 187-189°C.
科学研究应用
1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and excitotoxicity-induced neuronal damage. In oncology, this compound has been found to inhibit the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular diseases, this compound has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
属性
IUPAC Name |
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-17-10-12-18(13-11-17)9-5-6-14-20-16-8-4-3-7-15(16)19-2;/h3-8H,9-14H2,1-2H3;1H/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMWPUNBNBICAF-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=CCOC2=CC=CC=C2OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C=C/COC2=CC=CC=C2OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6026273.png)
![2-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B6026287.png)
![N-{2-[(2-hydroxy-2-phenylethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6026290.png)
![2-fluoro-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B6026295.png)
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6026303.png)
![6-methyl-2-(3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl)-4(3H)-pyrimidinone](/img/structure/B6026315.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(5-methyl-2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B6026326.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B6026335.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B6026337.png)
![5-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6026347.png)
![2-[(6-benzyl-3-{[(benzylthio)acetyl]amino}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6026352.png)
![2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6026357.png)
![2-{1-methyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6026361.png)
